molecular formula C16H16FNO4S B2663416 Ethyl 2-{[(4-fluorophenyl)sulfonyl]anilino}acetate CAS No. 3109-55-5

Ethyl 2-{[(4-fluorophenyl)sulfonyl]anilino}acetate

Cat. No.: B2663416
CAS No.: 3109-55-5
M. Wt: 337.37
InChI Key: RAXQTXJJHRGLIX-UHFFFAOYSA-N
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Description

Ethyl 2-{[(4-fluorophenyl)sulfonyl]anilino}acetate is a chemical compound with the molecular formula C16H16FNO4S . It has a molecular weight of 337.37 . The compound is typically in the form of a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11FO2/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3 . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Synthesis and Reactivity

The compound Ethyl 2-{[(4-fluorophenyl)sulfonyl]anilino}acetate, due to its sulfonyl and fluorophenyl groups, shows potential in diverse synthetic applications. For instance, compounds with similar structures have been utilized in Michael-type addition reactions, demonstrating the importance of the sulfonyl group in nucleophilic mechanisms and electrophilicities of Michael acceptors (Dhahri, Boubaker, & Goumont, 2013). Additionally, sulfonyl groups play a critical role in the stereoselective formation of glycosides, a key step in oligosaccharide synthesis, which is crucial for biological and pharmaceutical applications (Kim, Yang, Park, & Boons, 2005).

Fluorescence and Photochemical Properties

Fluorinated compounds with sulfonyl groups are known for their photochemical and fluorescence properties. Derivatives similar to this compound have been studied for their brilliant green fluorescence upon UV light irradiation, showcasing potential applications in the development of fluorescent probes and materials (Takagi, Kunishi, Katayama, Ishibashi, Miyasaka, Morimoto, & Irie, 2012).

Antimicrobial Activities

The antimicrobial activity of thiazole derivatives synthesized from compounds structurally related to this compound suggests potential for the development of new antimicrobial agents. This includes activities against both bacterial and fungal pathogens, highlighting the versatility of such compounds in pharmaceutical research (Wardkhan, Youssef, Hamed, & Ouf, 2008).

Agricultural Chemistry

In the field of agricultural chemistry, derivatives of this compound, specifically sulfone fungicides, have been developed and validated for use in crop protection, demonstrating efficacy in field trial samples from China. This underscores the compound's potential in developing new agrochemicals for sustainable agriculture (Linghu, Jin, Pan, Zhang, Tang, He, Zhang, & Hu, 2015).

Nonlinear Optical Materials

The creation of nonlinear optical (NLO) materials using sulfonyl-based chromophores, similar to those derivable from this compound, indicates the significance of such compounds in the development of advanced optical materials. These materials are crucial for applications in photonics and optoelectronics, reflecting the broad applicability of sulfonyl-containing compounds in materials science (Li, Huang, Hua, Qin, Yang, & Ye, 2004).

Properties

IUPAC Name

ethyl 2-(N-(4-fluorophenyl)sulfonylanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO4S/c1-2-22-16(19)12-18(14-6-4-3-5-7-14)23(20,21)15-10-8-13(17)9-11-15/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAXQTXJJHRGLIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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